1-[(1S)-1-azidoethyl]-4-methylbenzene
Description
1-[(1S)-1-azidoethyl]-4-methylbenzene is an aromatic compound featuring a benzene ring substituted with a methyl group at the para position and an (S)-configured azidoethyl group at the ortho position. The azide (-N₃) functional group confers unique reactivity, making this compound valuable in bioorthogonal chemistry (e.g., Huisgen cycloaddition) and as a precursor for nitrogen-containing heterocycles. Its stereochemistry (S-configuration) is critical for applications in chiral drug synthesis or asymmetric catalysis, where enantioselectivity is paramount .
Properties
CAS No. |
1604350-15-3 |
|---|---|
Molecular Formula |
C9H11N3 |
Molecular Weight |
161.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(1S)-1-azidoethyl]-4-methylbenzene can be synthesized through several methods. One common approach involves the azidation of 1-chloroethyl-4-methylbenzene. This reaction typically uses sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds as follows:
1-chloroethyl-4-methylbenzene+NaN3→this compound+NaCl
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to ensure safety and efficiency, given the potentially hazardous nature of azides. The use of automated systems can help control reaction parameters precisely, minimizing the risk of side reactions and improving yield.
Chemical Reactions Analysis
Types of Reactions
1-[(1S)-1-azidoethyl]-4-methylbenzene undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using hydrogenation or other reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The azido group can participate in nucleophilic substitution reactions, forming different derivatives.
Cycloaddition: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or LiAlH₄ in anhydrous ether.
Substitution: Sodium azide (NaN₃) in DMF or other polar aprotic solvents.
Cycloaddition: Copper(I) catalysts (CuSO₄ and sodium ascorbate) in aqueous or organic solvents.
Major Products
Reduction: 1-[(1S)-1-aminoethyl]-4-methylbenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cycloaddition: 1,2,3-triazole derivatives.
Scientific Research Applications
1-[(1S)-1-azidoethyl]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules, particularly in click chemistry for the formation of triazoles.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its reactive azido group.
Mechanism of Action
The mechanism by which 1-[(1S)-1-azidoethyl]-4-methylbenzene exerts its effects depends on the specific reaction it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. This reaction is facilitated by copper(I) catalysts, which stabilize the transition state and lower the activation energy.
Comparison with Similar Compounds
1-(1-Azidovinyl)-4-methylbenzene
1-[(1r)-1-Azidoethyl]-2-chloro-4-fluorobenzene
- Structure : Differs in substituents (Cl and F on the benzene ring) and stereochemistry (R-configuration).
- Applications : The electron-withdrawing Cl and F groups may alter azide reactivity in click chemistry compared to the methyl-substituted parent compound .
Halogen-Substituted Analogues
1-(1-Bromoethyl)-4-methylbenzene
- Structure : Bromoethyl group replaces azidoethyl.
- Reactivity : Serves as an electrophilic intermediate in SN2 substitutions (e.g., nucleophilic azide exchange to synthesize the target compound).
- Stability : Less thermally sensitive than azides, which require cautious handling due to explosion risks .
1-(3-Bromoprop-1-ynyl)-4-methylbenzene
- Structure : Propargyl bromide substituent.
- Applications: Used in Sonogashira coupling, contrasting with the azide’s role in cycloadditions .
Amino and Carbonyl Derivatives
(S)-Methyl 4-(1-aminoethyl)benzoate
1-[Diazo-(4-methylphenyl)methyl]-4-methylbenzene
- Structure : Diazo group instead of azidoethyl.
- Reactivity : Participates in carbene transfer reactions, unlike azides .
Data Tables
Table 1: Structural and Reactivity Comparison
Key Findings
Reactivity Differences : Azidoethyl derivatives exhibit click chemistry utility, whereas vinyl azides favor cyclization. Brominated analogues are stable electrophiles for substitution .
Stereochemical Impact : The S-configuration in this compound enables enantioselective applications absent in racemic or R-configured analogues .
Safety Considerations: Azides require careful handling due to thermal instability, unlike halogenated or amino derivatives .
Q & A
Q. What are the optimal synthetic routes for 1-[(1S)-1-azidoethyl]-4-methylbenzene, and how can reaction efficiency be validated?
- Methodological Answer : The synthesis typically involves two stages:
- Friedel-Crafts alkylation to introduce the methylbenzene backbone using AlCl₃ as a catalyst in anhydrous dichloromethane .
- Azide introduction via nucleophilic substitution (SN2) of a halogenated intermediate with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Efficiency metrics : Monitor reaction progress via TLC (Rf value comparison) and quantify yield using HPLC or GC-MS. Purity is confirmed by <sup>1</sup>H/<sup>13</sup>C NMR and FT-IR (azide peak at ~2100 cm⁻¹) .
Q. How can the stereochemical integrity of the (1S)-azidoethyl group be preserved during synthesis?
- Methodological Answer :
- Use chiral auxiliaries or enantioselective catalysts (e.g., Jacobsen’s catalyst) during alkylation to ensure (1S) configuration .
- Confirm stereochemistry via polarimetry (optical rotation) and chiral HPLC (using a Chiralpak® column) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : <sup>1</sup>H NMR for ethyl group protons (δ 1.5–2.0 ppm) and aromatic protons (δ 6.8–7.2 ppm). <sup>13</sup>C NMR confirms methyl and azide-bearing carbons .
- X-ray crystallography for absolute configuration validation .
- HRMS (High-Resolution Mass Spectrometry) for molecular ion [M+H]<sup>+</sup> matching theoretical mass .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for azide-alkyne cycloaddition (CuAAC) involving this compound?
- Methodological Answer :
- Use density functional theory (DFT) to model transition states and predict regioselectivity in triazole formation .
- Validate with kinetic studies (e.g., variable-temperature NMR) to compare theoretical vs. experimental activation energies .
- Example Table :
| Solvent | ΔG⧧ (kJ/mol) | Predicted vs. Experimental Yield |
|---|---|---|
| DMSO | 85.3 | 92% vs. 89% |
| THF | 92.1 | 88% vs. 84% |
Q. How to resolve contradictions in azide reactivity data across different solvent systems?
- Methodological Answer :
- Perform solvent polarity studies (using Kamlet-Taft parameters) to correlate azide stability with solvent dielectric constants .
- Use multivariate analysis (e.g., PCA) to identify outliers in datasets from HPLC or kinetic assays .
- Cross-validate with ATR-FTIR to detect solvent-azide hydrogen bonding interactions .
Q. What strategies enable enantioselective functionalization of the azide group for targeted drug delivery systems?
- Methodological Answer :
- Bioconjugation : Use strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO) derivatives for bioorthogonal labeling .
- Enzymatic resolution : Lipase-catalyzed acetylation to separate enantiomers .
- In vivo testing : Monitor pharmacokinetics via LC-MS/MS in murine models to assess stereochemical impact on bioavailability .
Q. How can factorial design improve yield in large-scale azide substitutions?
- Methodological Answer :
- Apply 2<sup>k</sup> factorial design to optimize variables:
- Factors: Temperature (60–100°C), NaN₃ concentration (1–3 equiv), reaction time (12–24 h).
- Response: Yield (HPLC) .
- Example Table :
| Run | Temp (°C) | NaN₃ (equiv) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 60 | 1 | 12 | 72 |
| 2 | 100 | 3 | 24 | 94 |
Data Contradiction Analysis
Q. Why might NMR and X-ray data conflict in confirming the azide group’s spatial orientation?
- Methodological Answer :
- Dynamic effects : NMR captures time-averaged conformations, while X-ray provides static snapshots. Use VT-NMR (variable temperature) to detect rotational barriers .
- Crystal packing effects : Compare multiple crystal forms (polymorphs) via PXRD to rule out lattice-induced distortions .
Key Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
